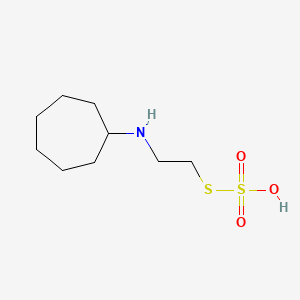
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is an organosulfur compound that features a cycloheptylamino group attached to an ethanethiol backbone, which is further esterified with hydrogen sulfate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) typically involves the reaction of 2-cycloheptylaminoethanethiol with sulfur trioxide or chlorosulfonic acid to introduce the sulfate ester group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction with Sulfur Trioxide
- React 2-cycloheptylaminoethanethiol with sulfur trioxide in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to control the exothermic nature of the reaction.
- Isolate the product by precipitation or extraction methods.
-
Reaction with Chlorosulfonic Acid
- React 2-cycloheptylaminoethanethiol with chlorosulfonic acid in an inert solvent.
- Control the reaction temperature to avoid decomposition.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
-
Oxidation
- The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction
- The sulfate ester group can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
-
Substitution
- The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) has diverse applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the introduction of sulfur-containing functional groups.
- Acts as a precursor for the synthesis of more complex organosulfur compounds.
-
Biology
- Investigated for its potential as a biochemical probe to study sulfur metabolism and related pathways.
- Used in the development of novel bioactive molecules with potential therapeutic applications.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
- Studied for its role in modulating biological pathways involving sulfur-containing compounds.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the formulation of advanced materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with target proteins, modulating their activity. The sulfate ester group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The cycloheptylamino group contributes to the compound’s stability and specificity in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the cycloheptylamino group, resulting in different chemical and biological properties.
2-Isopropylaminoethanethiol hydrogen sulfate (ester): Contains an isopropylamino group instead of a cycloheptylamino group, leading to variations in reactivity and applications.
Uniqueness
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is unique due to its combination of a cycloheptylamino group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.
Eigenschaften
CAS-Nummer |
27976-12-1 |
|---|---|
Molekularformel |
C9H19NO3S2 |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
(2-sulfosulfanylethylamino)cycloheptane |
InChI |
InChI=1S/C9H19NO3S2/c11-15(12,13)14-8-7-10-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,11,12,13) |
InChI-Schlüssel |
IIUOQVUAQZTVHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


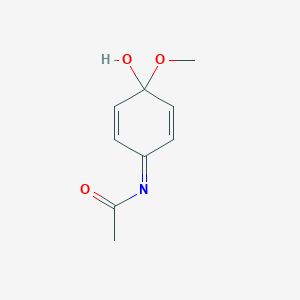
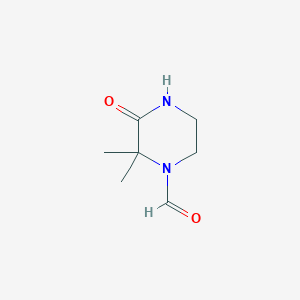
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
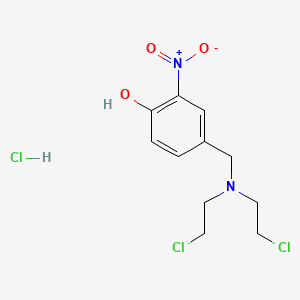
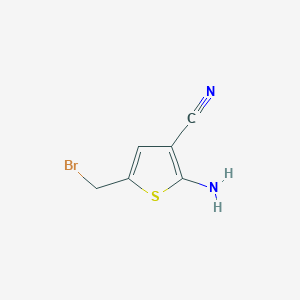
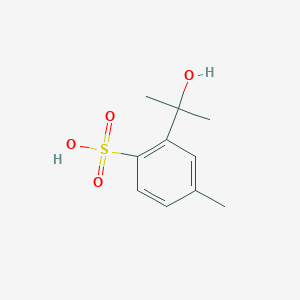

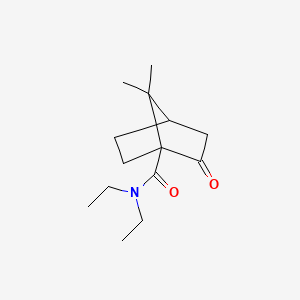
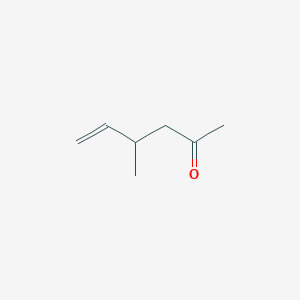
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

